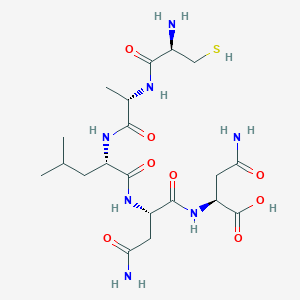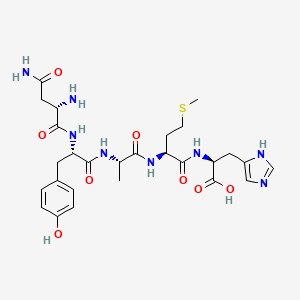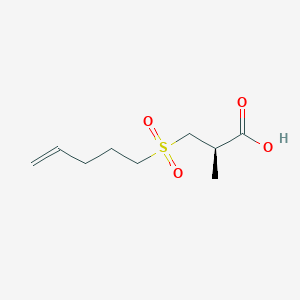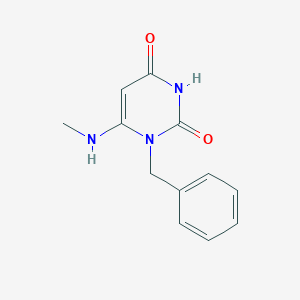![molecular formula C22H42O3S B14213660 (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione CAS No. 830319-28-3](/img/structure/B14213660.png)
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione is an organic compound characterized by its unique structure, which includes a dioxolane ring and a long octadecyloxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione typically involves the reaction of a dioxolane derivative with an octadecyloxy methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the dioxolane ring, followed by the introduction of the octadecyloxy group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The octadecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione involves its interaction with molecular targets through its dioxolane ring and octadecyloxy side chain. These interactions can affect various biological pathways, depending on the specific application. The compound may act by binding to enzymes or receptors, altering their activity and leading to the desired effect.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-[(Hexadecyloxy)methyl]-1,3-dioxolane-2-thione
- (4S)-4-[(Dodecyloxy)methyl]-1,3-dioxolane-2-thione
Uniqueness
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione is unique due to its longer octadecyloxy side chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
830319-28-3 |
|---|---|
Molecular Formula |
C22H42O3S |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(4S)-4-(octadecoxymethyl)-1,3-dioxolane-2-thione |
InChI |
InChI=1S/C22H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-20-24-22(26)25-21/h21H,2-20H2,1H3/t21-/m0/s1 |
InChI Key |
MGGRBBHIKLCCOI-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H]1COC(=S)O1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC1COC(=S)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)

![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)

![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)

![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)



![4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine](/img/structure/B14213644.png)
![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
